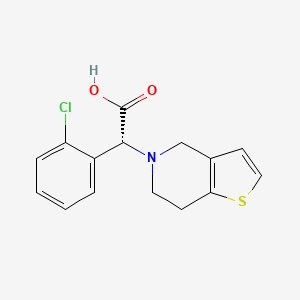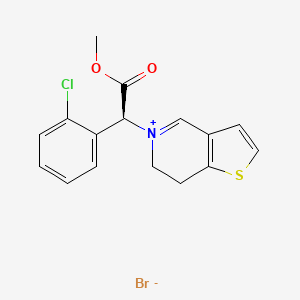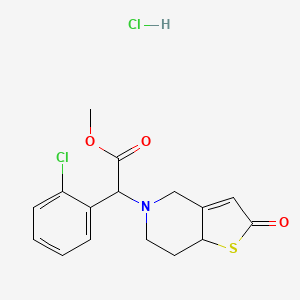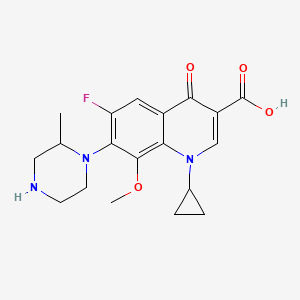
Clarithromycin Impurity G (Mixture of Z and E Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin, a widely used antibiotic for treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers. The compound is a mixture of two isomers, Z and E, which differ in the spatial arrangement of their atoms around a double bond.
Mechanism of Action
Target of Action
It is known to be an impurity of clarithromycin , which is an antibiotic widely employed in treating various bacterial infections . Therefore, it can be inferred that the targets might be similar to those of Clarithromycin, which primarily targets bacterial ribosomes, inhibiting protein synthesis.
Mode of Action
Clarithromycin works by binding to the 50S subunit of the bacterial ribosome, inhibiting bacterial protein synthesis .
Biochemical Pathways
Clarithromycin is known to inhibit bacterial protein synthesis, which can affect a wide range of biochemical pathways in bacteria, leading to their death .
Result of Action
Clarithromycin is known to inhibit bacterial protein synthesis, leading to the death of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Clarithromycin Impurity G involves the synthesis of Clarithromycin, followed by the isolation of the impurity. The synthetic route typically includes the following steps:
Synthesis of Clarithromycin: This involves the methylation of Erythromycin A to produce Clarithromycin.
Isolation of Impurity G: The impurity is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of Clarithromycin Impurity G follows good manufacturing practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis of Clarithromycin, followed by the isolation and purification of the impurity using advanced chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
Clarithromycin Impurity G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Clarithromycin Impurity G has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Clarithromycin.
Biology: The compound is studied for its biological activity and potential effects on bacterial cells.
Medicine: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the impurity in relation to Clarithromycin.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.
Comparison with Similar Compounds
Similar Compounds
Clarithromycin Impurity E: Another impurity of Clarithromycin with different structural characteristics.
Clarithromycin Impurity H: A structurally related compound with distinct chemical properties.
Clarithromycin N-Oxide: An oxidized form of Clarithromycin with unique chemical behavior.
Uniqueness
Clarithromycin Impurity G is unique due to its mixture of Z and E isomers, which provides distinct chemical and biological properties. This mixture can influence the compound’s reactivity and interaction with biological targets, making it a valuable reference standard in pharmaceutical research and quality control.
Properties
CAS No. |
107216-09-1 |
|---|---|
Molecular Formula |
C39H72N2O13 |
Molecular Weight |
777.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)
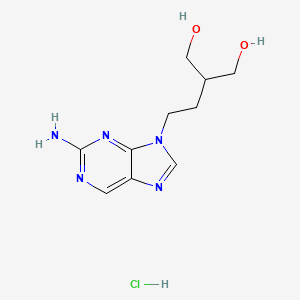
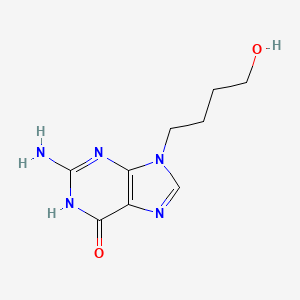
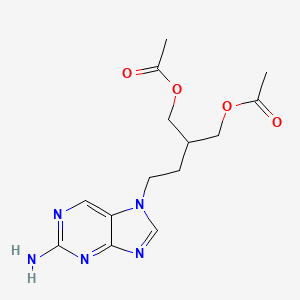
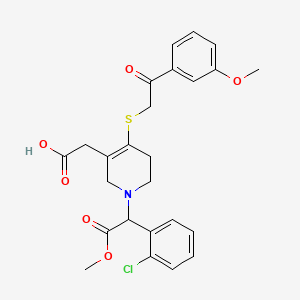
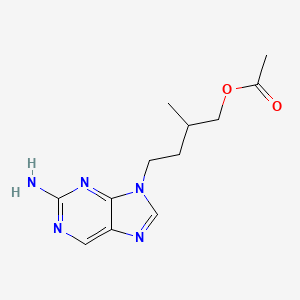
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
